![molecular formula C6H12ClNO B1305549 N-(sec-butyl)-2-chloroacetamide CAS No. 32322-73-9](/img/structure/B1305549.png)
N-(sec-butyl)-2-chloroacetamide
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Overview
Description
Synthesis Analysis
The synthesis of N-substituted acetamides involves the reaction of aniline derivatives with acylating agents. In the case of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide, the synthesis was achieved through the reaction of 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . Similarly, 2-Chloro-N-(2,4-dinitrophenyl) acetamide was synthesized and characterized by various spectroscopic methods, indicating that these types of reactions are quite common for producing acetamide derivatives .
Molecular Structure Analysis
The molecular structures of these compounds are determined using various spectroscopic techniques and X-ray diffraction analysis. For instance, the crystal structure of N-(2,6-dichloro-4-trifloromethylphenyl)acetamide was elucidated using 1H NMR, 13C NMR, 19F NMR, IR, and X-ray diffraction, revealing a monoclinic space group . The 2-Chloro-N-(2,4-dinitrophenyl) acetamide also crystallizes in a monoclinic space group and displays intramolecular hydrogen bonding, which is a common feature in acetamides that influences their molecular conformation .
Chemical Reactions Analysis
The presence of the acetamide group in these compounds suggests they could participate in various chemical reactions, such as nucleophilic substitution or deprotonation. The study on 2-Chloro-N-(2,4-dinitrophenyl) acetamide indicates that deprotonation occurs in polar solvents, which is supported by time-dependent DFT calculations . This reactivity is influenced by the electronic properties of the substituents on the phenyl ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted acetamides are influenced by their molecular structure. The crystal packing in these compounds is often stabilized by intermolecular interactions, such as hydrogen bonding and C–H⋯O interactions . The optical properties, such as solvatochromic effects, are also notable and are investigated using UV–vis spectrophotometry, revealing how solvent polarity affects the behavior of these compounds . The effect of substituents on the crystal structures of related compounds, such as N-(substitutedphenyl)-2,2,2-trichloroacetamides, has been analyzed, showing that electron-withdrawing or electron-donating groups can significantly affect bond distances and angles .
properties
IUPAC Name |
N-butan-2-yl-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-3-5(2)8-6(9)4-7/h5H,3-4H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOKLKIMNNTVAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50389711 |
Source
|
Record name | N-(sec-butyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-2-chloroacetamide | |
CAS RN |
32322-73-9 |
Source
|
Record name | N-(sec-butyl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50389711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 32322-73-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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